1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound is known for its diverse biological activities and photochemical properties.
Preparation Methods
The synthesis of 1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be achieved through several methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This green strategy involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: This method uses metal catalysts to facilitate the synthesis of the compound.
Ring Expansion Reaction: This involves the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Chemical Reactions Analysis
1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbonyl positions.
Common Reagents and Conditions: Reagents like TBBDA, PBBS, and metal catalysts are commonly used in these reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridines and their derivatives.
Scientific Research Applications
1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA polymerase (DNA gyrase). This inhibition interferes with DNA synthesis and supercoiling, leading to the disruption of bacterial cell replication and ultimately cell death . The compound also inhibits avian myeloblastoma virus reverse transcriptase, affecting nucleic acid and protein synthesis in certain organisms .
Comparison with Similar Compounds
1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds:
Nalidixic Acid: This compound is structurally similar and shares the same core structure.
Oxolinic Acid: Another similar compound with antibacterial properties.
Gemifloxacin: A fluoroquinolone antibiotic that contains the 1,8-naphthyridine core.
These compounds share similar biological activities but differ in their specific applications and potency.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-12-5-7(10(14)15)8(13)6-3-2-4-11-9(6)12/h2-5H,1H3,(H,14,15) |
InChI Key |
RWYNAFNAUVVYCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1N=CC=C2)C(=O)O |
Origin of Product |
United States |
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